

1,2,3,10b-Tetrahydrofluoranthene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,10b-Tetrahydrofluoranthene

Cat. No.: B1597030

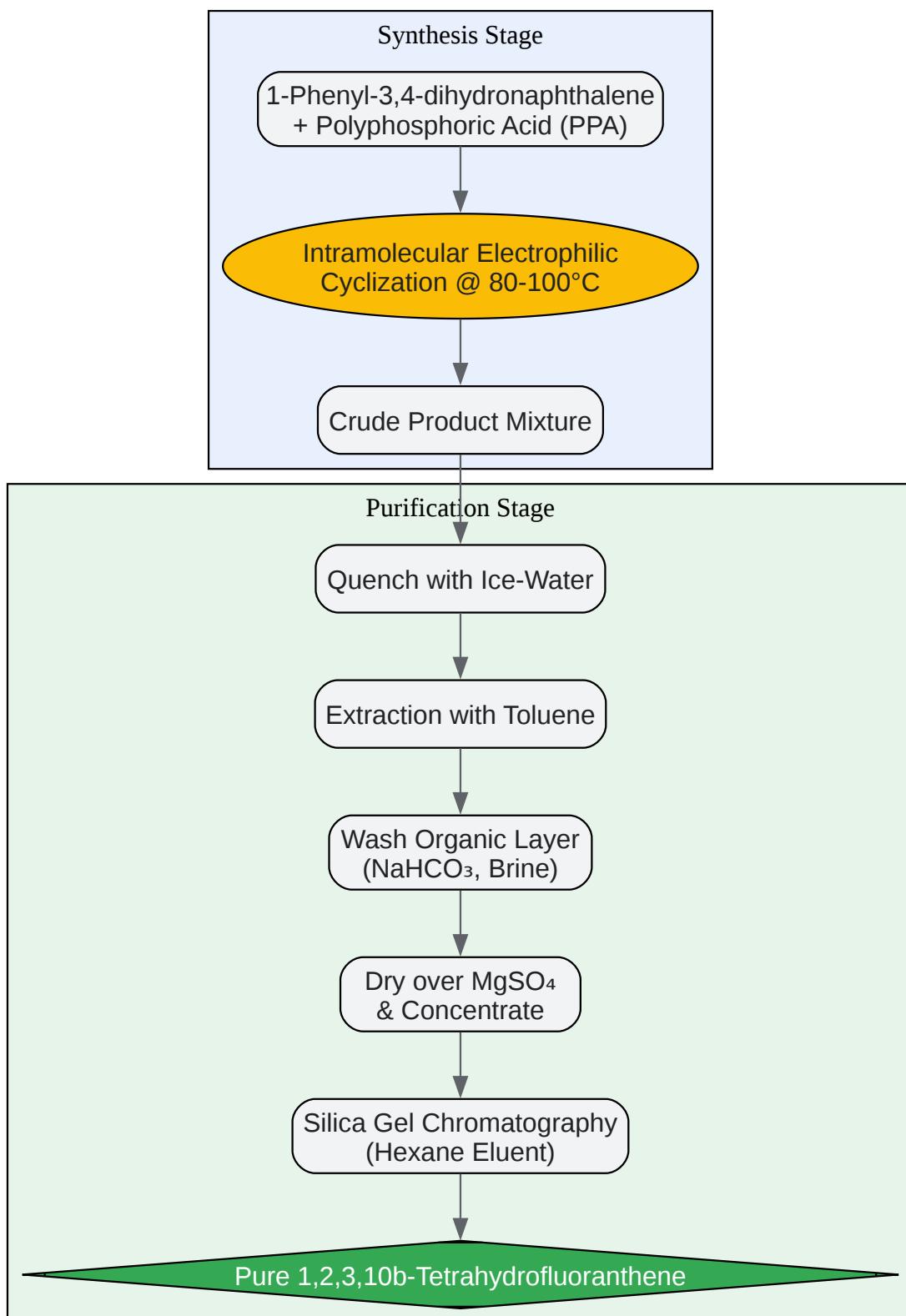
[Get Quote](#)

Technical Guide: 1,2,3,10b-Tetrahydrofluoranthene Introduction

1,2,3,10b-Tetrahydrofluoranthene is a polycyclic aromatic hydrocarbon (PAH) characterized by a partially saturated six-membered ring fused to a fluoranthene core. As a structural motif, it serves as a valuable research chemical and a key intermediate in the synthesis of more complex organic materials. Its rigid, three-dimensional structure makes it a person of interest in materials science, particularly for the development of organic semiconductors used in OLEDs and photovoltaic cells. Furthermore, understanding its synthesis, properties, and reactivity provides a robust model for studying the behavior of more complex PAHs in various chemical and biological systems.

This guide provides a comprehensive overview of **1,2,3,10b-Tetrahydrofluoranthene**, focusing on its fundamental properties, a mechanistically grounded synthesis protocol, and the analytical workflows required for its characterization. The content herein is synthesized from established chemical principles and authoritative data sources to ensure scientific integrity and practical utility for professionals in the field.

Physicochemical and Spectroscopic Data


The fundamental properties of **1,2,3,10b-Tetrahydrofluoranthene** are summarized below. This data is critical for its identification, handling, and use in experimental design.

Property	Value	Source(s)
Molecular Formula	$C_{16}H_{14}$	--INVALID-LINK--[1]
Molecular Weight	206.28 g/mol	--INVALID-LINK--[1]
CAS Number	20279-21-4	--INVALID-LINK--[1]
Appearance	White to light yellow solid	Generic Supplier Data
Melting Point	74-77 °C	Generic Supplier Data
Boiling Point	205 °C at 12 mmHg	Generic Supplier Data
Synonyms	1,2,3,4-Tetrahydrofluoranthene	--INVALID-LINK--

Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for **1,2,3,10b-Tetrahydrofluoranthene** is not prominently documented, its structure strongly suggests a synthesis via an intramolecular Friedel-Crafts-type cyclization. This approach is mechanistically supported by published syntheses of fluorinated analogs, which utilize a strong Lewis acid to induce ring formation.[2]

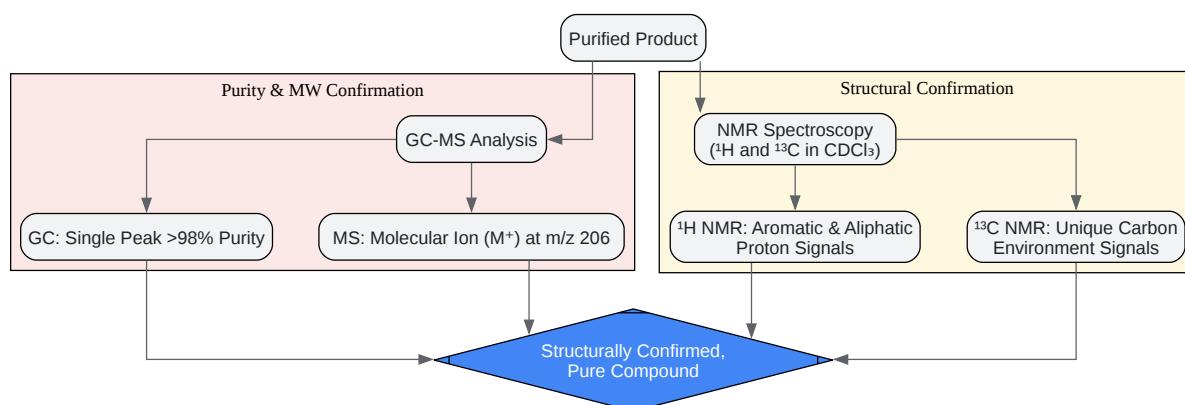
The proposed pathway involves the acid-catalyzed cyclization of a 1-phenyl-3,4-dihydroronaphthalene precursor. The choice of acid catalyst is critical; strong Lewis acids like antimony pentafluoride (SbF_5) are effective for deactivated (e.g., perfluorinated) systems, but for the non-fluorinated hydrocarbon, a moderately strong protic acid like polyphosphoric acid (PPA) or a Lewis acid such as aluminum chloride ($AlCl_3$) is more appropriate to promote the reaction while minimizing side products from over-alkylation or polymerization.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis and purification of **1,2,3,10b-Tetrahydrofluoranthene**.

Experimental Protocol: Proposed Synthesis

Disclaimer: This protocol is a scientifically informed proposal based on established reaction mechanisms. It should be performed with appropriate safety precautions by trained personnel.


- Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add polyphosphoric acid (PPA) (10 eq by weight relative to the starting material). Begin stirring and heat the PPA to 80°C.
- Addition of Precursor: Slowly add 1-phenyl-3,4-dihydronaphthalene (1.0 eq) to the hot PPA over 30 minutes. The addition is exothermic; maintain the reaction temperature between 80-100°C.
 - Causality Note: PPA serves as both the acidic catalyst and the solvent. Maintaining the temperature in this range provides sufficient energy to overcome the activation barrier for cyclization without promoting charring or undesired side reactions.
- Reaction Monitoring: Stir the dark mixture at 90°C for 3-4 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with dichloromethane, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.
- Work-up - Quenching: After the reaction is complete, cool the flask to room temperature and then carefully pour the viscous mixture onto crushed ice with vigorous stirring. This hydrolyzes the PPA and precipitates the organic product.
- Work-up - Extraction: Transfer the aqueous slurry to a separatory funnel and extract the product with toluene (3x volumes).
- Work-up - Neutralization: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize any residual acid, followed by a saturated sodium chloride (brine) solution to aid in phase separation.
- Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

solid product.

- Purification: Purify the crude solid by column chromatography on silica gel, eluting with 100% hexane. The nonpolar nature of the product means it will elute quickly. Alternatively, recrystallization from ethanol or methanol can be employed.

Structural Elucidation and Analytical Workflow

Confirming the identity and purity of the synthesized **1,2,3,10b-Tetrahydrofluoranthene** is a multi-step process that relies on a combination of chromatographic and spectroscopic techniques. Each method provides orthogonal data, creating a self-validating system for characterization.

[Click to download full resolution via product page](#)

Caption: Analytical workflow for the validation of **1,2,3,10b-Tetrahydrofluoranthene**.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for assessing purity and confirming the molecular weight.

- **Protocol:** A dilute solution of the sample in dichloromethane is injected into a GC equipped with a nonpolar capillary column (e.g., DB-5ms). The oven temperature is ramped from 100°C to 280°C.
- **Expected Results:**
 - **Gas Chromatogram:** A single, sharp peak indicates a high degree of purity (>98%).
 - **Mass Spectrum:** The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M^+) at $m/z = 206$, corresponding to the molecular weight of $C_{16}H_{14}$. The fragmentation pattern will be characteristic of the PAH structure. Mass spectral data for this compound is indexed in the EPA/NIH database.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for unambiguous structural confirmation. While specific, high-resolution spectral data is not readily available in public databases, the expected chemical shifts can be reliably predicted based on well-established principles.

- **Protocol:** Acquire 1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer using deuterated chloroform ($CDCl_3$) as the solvent and tetramethylsilane (TMS) as an internal standard.
- **Predicted 1H NMR Spectrum (400 MHz, $CDCl_3$):**
 - δ 7.2-8.0 ppm (multiplets, 8H): A complex series of signals corresponding to the eight protons on the aromatic rings. The specific coupling patterns will depend on the precise geometry, but they will integrate to eight protons.
 - δ 2.5-3.0 ppm (multiplet, 1H): Signal for the single benzylic proton at the 10b position.
 - δ 1.8-2.4 ppm (multiplets, 6H): Overlapping signals for the six protons on the saturated portion of the tetrahydro ring (positions 1, 2, and 3).
- **Predicted ^{13}C NMR Spectrum (101 MHz, $CDCl_3$):**

- δ 120-145 ppm: A series of signals for the aromatic carbons. Quaternary carbons involved in ring fusion will appear in this region as well.
- δ 35-45 ppm: Signal for the tertiary carbon at the 10b position.
- δ 20-35 ppm: Signals for the three methylene (-CH₂-) carbons in the saturated ring.

Safety, Handling, and Storage

As with all polycyclic aromatic hydrocarbons, **1,2,3,10b-Tetrahydrofluoranthene** should be handled with care, assuming potential toxicity.

- Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, nitrile gloves, and safety glasses.
- Handling: Handle only in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1,2,3,10b-Tetrahydrofluoranthene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597030#1-2-3-10b-tetrahydrofluoranthene-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com